RGD peptide (GRGDNP) (TFA)

integrin binding cell adhesion α5β1 selectivity

GRGDNP (TFA) is the definitive linear RGD peptide for selective α5β1 integrin antagonism. Exhibits 2.8-fold α5β1/αvβ3 selectivity; documented in endothelial vasomotor regulation, procaspase-3 activation (EC₅₀ 250 μM), and LNP functionalization. The trifluoroacetate salt guarantees aqueous solubility ≥50 mg/mL. Choose GRGDNP over generic RGD peptides when α5β1-specific outcomes are critical—GRGDSP is not a valid substitute as it preferentially targets αvβ3. Ideal for fibronectin adhesion assays, microvascular signaling, and mRNA delivery vectors.

Molecular Formula C25H39F3N10O12
Molecular Weight 728.6 g/mol
Cat. No. B8085389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD peptide (GRGDNP) (TFA)
Molecular FormulaC25H39F3N10O12
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1
InChIKeyRSZWQCVQZWXDRF-ZMNOQRQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RGD Peptide (GRGDNP) (TFA): A Linear Hexapeptide Integrin Inhibitor with α5β1 Binding Preference


RGD peptide (GRGDNP) (TFA) is a synthetic linear hexapeptide (sequence: Gly-Arg-Gly-Asp-Asn-Pro) containing the canonical Arg-Gly-Asp (RGD) integrin recognition motif [1]. It functions as a competitive inhibitor of integrin–ligand interactions, with a demonstrated preference for binding to the α5β1 integrin heterodimer over αvβ3 and αvβ5 [2]. The compound exists as a trifluoroacetate (TFA) salt form (molecular formula C₂₅H₃₉F₃N₁₀O₁₂, MW = 728.63), which confers enhanced aqueous solubility relative to the free base [3]. GRGDNP is widely employed in cell adhesion studies, integrin signaling research, and targeted drug delivery applications [4].

Why GRGDNP (TFA) Cannot Be Interchanged with Other Linear RGD Peptides: Sequence-Dependent Integrin Selectivity Dictates Experimental Outcomes


Substitution among linear RGD-containing peptides is not scientifically valid due to sequence-dependent differences in integrin subtype selectivity and downstream signaling consequences. While all RGD peptides share the core Arg-Gly-Asp motif, the flanking amino acid residues—particularly the Asn-Pro (NP) dipeptide in GRGDNP versus Ser-Pro (SP) in GRGDSP—substantially alter integrin binding preferences [1]. GRGDNP exhibits preferential binding to α5β1 integrin, whereas GRGDSP shows greater affinity for αvβ3 [2]. This differential selectivity translates into distinct functional outcomes: in vascular smooth muscle, GRGDNP induces sustained endothelin-dependent vasoconstriction via endothelial α5β1 engagement, while GRGDSP fails to produce this response [3]. Furthermore, GRGDNP and GRGDSP activate divergent intracellular signaling cascades—cAMP versus calcium mobilization, respectively—when modulating AQP2 trafficking [4]. These documented differences underscore why GRGDNP cannot be treated as a generic substitute for other linear RGD peptides in experimental protocols.

Quantitative Evidence Supporting GRGDNP (TFA) Selection Over Closest Analogs: IC₅₀, Selectivity, Functional Potency, and Physicochemical Differentiation


Integrin Subtype Binding Affinity: GRGDNP Demonstrates α5β1 Preference with Quantified IC₅₀ Values

GRGDNP exhibits distinct integrin subtype binding preferences compared to other linear RGD peptides. In a systematic ELISA-like solid-phase binding assay evaluating 41 RGD ligands across six integrin subtypes (αvβ3, αvβ5, αvβ6, αvβ8, α5β1, αIIbβ3), GRGDNP displayed an IC₅₀ of 34 nM for α5β1, compared to 12 nM for αvβ3 and 167 nM for αvβ5 [1]. This profile confirms GRGDNP's documented preference for α5β1 binding. In contrast, the commonly used linear peptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) showed a different selectivity pattern with IC₅₀ values of approximately 1.2 μM for αvβ3 and 5.4 μM for αIIbβ3, demonstrating that even closely related linear RGD peptides exhibit distinct integrin binding profiles [2]. The NP versus SP C-terminal dipeptide sequence contributes to this differential selectivity.

integrin binding cell adhesion α5β1 selectivity solid-phase binding assay

Functional Calcium Mobilization Potency: GRGDNP Outperforms GRGDSP and GRGDTP in PASMC Intracellular Ca²⁺ Response

In a direct functional comparison of RGD-containing peptides, GRGDNP demonstrated the highest potency in mobilizing intracellular calcium ([Ca²⁺]ᵢ) in rat pulmonary arterial smooth muscle cells (PASMCs). When applied at a uniform concentration of 0.5 mM, the integrin-binding peptides elicited [Ca²⁺]ᵢ responses with an established potency ranking of GRGDNP > GRGDSP > GRGDTP = cyclo-RGD [1]. This functional potency hierarchy was derived from direct experimental comparison under identical assay conditions, establishing GRGDNP as the most effective among tested linear RGD peptides for triggering calcium mobilization in this physiologically relevant cell type.

calcium signaling pulmonary arterial smooth muscle cells integrin-mediated signaling pharmacological potency

TFA Salt Form Physicochemical Advantage: Enhanced Aqueous Solubility Enables Higher Concentration Working Solutions

The TFA (trifluoroacetate) salt form of GRGDNP provides quantifiably enhanced aqueous solubility compared to alternative salt forms. RGD peptide (GRGDNP) (TFA) exhibits water solubility of ≥50 mg/mL (equivalent to ≥68.62 mM), and DMSO solubility of ≥50 mg/mL (≥68.62 mM) . This solubility profile supports the preparation of concentrated stock solutions for in vitro assays. In vivo formulation compatibility extends to 100 mg/mL (137.24 mM) in PBS with sonication, producing clear solutions . The TFA counterion is standard in peptide synthesis and does not interfere with the biological activity of the GRGDNP sequence. Alternative salt forms or the free base may exhibit different solubility characteristics, potentially limiting achievable concentrations in aqueous assay buffers.

peptide solubility TFA salt formulation in vitro assay preparation

Vasomotor Functional Selectivity: GRGDNP Induces α5β1-Dependent Vasoconstriction, GRGDSP Does Not

GRGDNP produces a distinct functional vasomotor response not observed with the closely related peptide GRGDSP. In isolated rat skeletal muscle arterioles with spontaneous tone, topical application of GRGDNP (2.1 mM) induced concentration-dependent vasoconstriction [1]. This response was abolished by blockade of α5 integrin function and intensified by blockade of β3 integrin function, confirming α5β1 as the primary mediator. In contrast, GRGDSP—a peptide that interacts preferentially with αvβ3—was unable to induce sustained vasoconstriction under identical experimental conditions [2]. Furthermore, removal of the endothelium abolished GRGDNP-induced vasoconstriction, and blockade of ETₐ endothelin receptors with BQ-610 (1 μM) inhibited the response, demonstrating that GRGDNP triggers endothelium-dependent endothelin release via α5β1 engagement [3].

vascular biology endothelial function α5β1 integrin vasoconstriction ex vivo pharmacology

Apoptosis Induction via Direct Procaspase-3 Activation: GRGDNP Functions Independent of Integrin Clustering

GRGDNP induces apoptosis through a mechanism that is independent of integrin-mediated cell clustering or outside-in signaling—a property not uniformly shared by all RGD-containing peptides. In resting peripheral blood T lymphocytes, GRGDNP induced rapid, dose-dependent apoptosis with an EC₅₀ of 250 μM [1]. The pro-apoptotic effect was not replicated by peptide-coated beads or by culturing cells on integrin ligand-coated plates, confirming that the free peptide's activity does not require integrin cross-linking. Mechanistically, GRGDNP directly induces autoprocessing and activation of purified procaspase-3; incubation of purified procaspase-3 with 1 mM GRGDNP led to cleavage into active fragments, whereas the control peptide GRADSP had no effect . The caspase-3 inhibitor DEVD-CHO blocked GRGDNP-induced caspase-3 activation, while the caspase-1 inhibitor YVAD-CHO did not. MCF-7 breast carcinoma cells, which harbor a functional deletion of the caspase-3 gene, were resistant to GRGDNP-mediated cell death, confirming caspase-3 requirement .

apoptosis caspase-3 programmed cell death lymphocyte biology integrin-independent signaling

Distinct Intracellular Signaling Pathways: GRGDNP Activates cAMP, GRGDSP Mobilizes Calcium

GRGDNP and GRGDSP activate divergent intracellular second messenger pathways despite both containing the core RGD sequence. In MCD4 renal collecting duct cells, exposure to GRGDNP increased intracellular cAMP levels as measured by FRET-based assays, whereas exposure to GRGDSP increased intracellular calcium concentration [1]. Both peptides increased membrane expression of aquaporin-2 (AQP2) in the absence of hormonal stimulation, but achieved this functional outcome through distinct signaling mechanisms—cAMP-dependent for GRGDNP and calcium-dependent for GRGDSP [2]. This differential signaling pathway activation demonstrates that even closely related linear RGD peptides cannot be assumed to act through identical intracellular mechanisms.

signal transduction AQP2 trafficking cAMP calcium signaling renal physiology

Recommended Research and Industrial Applications for RGD Peptide (GRGDNP) (TFA) Based on Differentiated Evidence


α5β1 Integrin-Specific Cell Adhesion and Migration Studies

GRGDNP is the preferred linear RGD peptide for studies requiring defined α5β1 integrin antagonism. Based on systematic IC₅₀ profiling (α5β1 IC₅₀ = 34 nM; αvβ3 IC₅₀ = 12 nM) [1], GRGDNP provides quantifiable α5β1 binding affinity with a 2.8-fold selectivity ratio (α5β1/αvβ3). This profile supports investigations of α5β1-mediated cell adhesion to fibronectin, cell migration assays, and integrin signaling studies where α5β1 is the primary target. Researchers should note that GRGDSP (αvβ3-preferring) and c(RGDfV) (high-affinity αvβ3 antagonist, IC₅₀ = 4.9 nM) [2] are inappropriate substitutes for α5β1-focused studies.

Vascular Endothelial α5β1 Signaling and Vasomotor Function Research

GRGDNP uniquely enables ex vivo studies of α5β1-mediated endothelial signaling and vasomotor regulation. As demonstrated in isolated rat skeletal muscle arterioles, GRGDNP (2.1 mM) induces sustained endothelin-dependent vasoconstriction via α5β1 engagement, whereas GRGDSP produces no vasomotor response [3]. This functional selectivity makes GRGDNP the necessary choice for investigating α5β1 integrin contributions to vascular tone, endothelial function, and endothelin-mediated signaling pathways in microvascular preparations.

Integrin-Independent Apoptosis and Direct Procaspase-3 Activation Studies

GRGDNP serves as a direct procaspase-3 activator in studies of integrin-independent apoptosis pathways. At an EC₅₀ of 250 μM, GRGDNP induces apoptosis in resting peripheral blood T lymphocytes without requiring integrin clustering or outside-in signaling [4]. The peptide directly triggers procaspase-3 autoprocessing at 1 mM in cell-free systems, while the control peptide GRADSP shows no activity . MCF-7 cells lacking caspase-3 are resistant to GRGDNP, confirming target specificity. This application is distinct from integrin-antagonist uses of RGD peptides.

Targeted Drug Delivery Systems with α5β1-Expressing Cell Specificity

GRGDNP-functionalized lipid nanoparticles (LNPs) enable targeted delivery to integrin-expressing cells, with the GRGDNP peptide conferring α5β1 binding preference [5]. GRGDNP Pep-LNP formulations (size 65-120 nm, PDI <0.2, encapsulation efficiency >90%) [6] have been engineered for mRNA delivery and gene therapy applications. The TFA salt form's high aqueous solubility (≥50 mg/mL; in vivo formulation up to 100 mg/mL in PBS) facilitates conjugation chemistry and formulation development. This application leverages GRGDNP's α5β1 selectivity to achieve targeted accumulation in α5β1-expressing tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGD peptide (GRGDNP) (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.